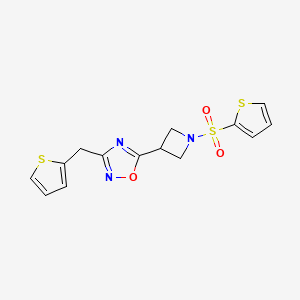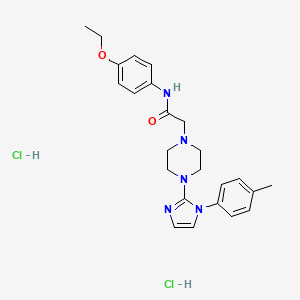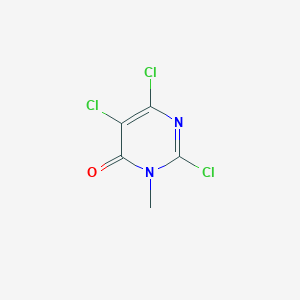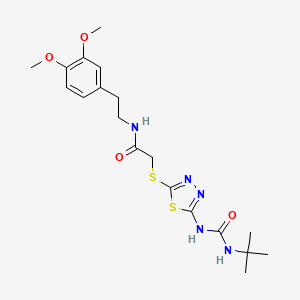![molecular formula C18H17FN2O3S B2367249 N-(4-fluorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-56-1](/img/structure/B2367249.png)
N-(4-fluorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide derivative, which is a functional group that forms the basis of several groups of drugs . Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds like 4H-Pyrrolo[3,2,1-ij]quinolin-2-ones can be synthesized by cyclization of 1- and 8-substituted quinolines . One of the most widely used methods is based on the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline .Molecular Structure Analysis
The compound likely contains a quinoline motif, which consists of benzene fused with N-heterocyclic pyridine . This motif has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .Applications De Recherche Scientifique
Biological Activity and Hybrid Compound Significance
Sulfonamides, including compounds like N-(4-fluorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, are crucial in the pharmaceutical field due to their diverse biological activities. They are known for their antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain activities among others. Sulfonamide hybrids, combining sulfonamides with various pharmacologically active scaffolds, have shown considerable promise in enhancing biological activity and therapeutic potential (Ghomashi et al., 2022).
Anticancer and Radiosensitizing Potential
Research has emphasized the synthesis and evaluation of novel fluorine-containing quinoline derivatives bearing a sulfonamide moiety for their anticancer and radiosensitizing effects. These compounds, designed to inhibit carbonic anhydrase for potential anticancer activity, have shown promising results against various cancer cell lines, including breast cancer (MCF7), with some derivatives outperforming reference drugs like doxorubicin (Ghorab et al., 2011). Additional studies have further supported the anticancer efficacy of quinoline and pyrimidoquinoline derivatives, highlighting their potential in cancer treatment and as radiosensitizers (Ghorab et al., 2015).
Enzymatic Inhibition and Molecular Docking Studies
Significant attention has been given to the enzymatic inhibition capabilities of sulfonamide derivatives, especially concerning carbonic anhydrase isozymes, which play a crucial role in various physiological processes. Molecular docking studies have been conducted to understand the interaction and affinity of these compounds with carbonic anhydrase, providing insights into their mechanism of action and potential therapeutic applications (Ghorab et al., 2010).
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c19-15-4-1-12(2-5-15)11-20-25(23,24)16-9-13-3-6-17(22)21-8-7-14(10-16)18(13)21/h1-2,4-5,9-10,20H,3,6-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTNBYNUWZHCRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2367166.png)


![N-Cyclopropyl-N-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2367171.png)
![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2367172.png)
![N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2367173.png)

![N-(3-methoxybenzyl)-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxamide](/img/structure/B2367175.png)


![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethylphenyl)-6-(2-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367180.png)
![(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2367182.png)
![3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2367184.png)
![2-(2-methylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B2367185.png)